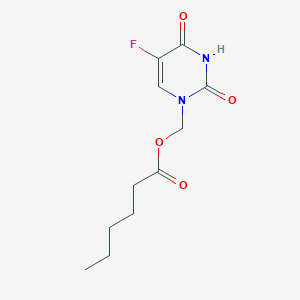

1-Caproyloxymethyl-5-fluorouracil

Description

1-Caproyloxymethyl-5-fluorouracil is a 5-fluorouracil (5-FU) derivative synthesized by reacting 5-FU with caproyloxymethyl chloride in the presence of triethylamine. The compound is obtained as white crystals with a melting point of 95–96°C and a moderate yield of 38.7% .

Properties

Molecular Formula |

C11H15FN2O4 |

|---|---|

Molecular Weight |

258.25 g/mol |

IUPAC Name |

(5-fluoro-2,4-dioxopyrimidin-1-yl)methyl hexanoate |

InChI |

InChI=1S/C11H15FN2O4/c1-2-3-4-5-9(15)18-7-14-6-8(12)10(16)13-11(14)17/h6H,2-5,7H2,1H3,(H,13,16,17) |

InChI Key |

YIILCDVPWNEKAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OCN1C=C(C(=O)NC1=O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of 5-Fluorouracil Derivatives

Key structural analogs of 1-Caproyloxymethyl-5-fluorouracil include:

| Compound Name | Substituent Position | Substituent Type | Molecular Characteristics | Synthesis Yield | Melting Point |

|---|---|---|---|---|---|

| 1-Caproyloxymethyl-5-fluorouracil | N1 | Linear alkyl ester (C6) | C₁₂H₁₆FN₂O₄, MW 298.27 g/mol | 38.7% | 95–96°C |

| 1-Benzyl-5-fluorouracil | N1 | Aromatic (benzyl) | C₁₁H₉FN₂O₂, MW 232.20 g/mol | Not reported | Not reported |

| 1-(2,4-Dichlorobenzyl)-5-fluorouracil | N1 | Halogenated aromatic | C₁₁H₇Cl₂FN₂O₂, MW 289.09 g/mol | Not reported | Not reported |

| 2-Tetrahydrofurfuryl-5-fluorouracil | N2 | Heterocyclic (tetrahydrofuran) | C₉H₁₁FN₂O₃, MW 214.19 g/mol | Not reported | Not reported |

| Ftorafur (R,S-1-(tetrahydro-2-furanyl)-5-fluorouracil) | N1 | Cyclic ether (tetrahydrofuran) | C₈H₉FN₂O₃, MW 200.17 g/mol | Not reported | Not reported |

Key Observations :

- Substituent Position : N1-substituted derivatives (e.g., 1-Caproyloxymethyl, ftorafur) are prodrugs designed for controlled 5-FU release, while N2-substituted analogs (e.g., 2-Tetrahydrofurfuryl) may exhibit altered metabolic pathways .

Pharmacokinetic and Metabolic Profiles

Activation Pathways

- Ftorafur : Converts to 5-FU via two pathways: (1) microsomal cytochrome P-450 oxidation (C5' pathway) and (2) soluble enzyme-mediated cleavage (C2' pathway), releasing 5-FU and γ-butyrolactone. The soluble pathway is active in the liver, intestine, and brain, contributing to organ-specific toxicity .

- 1-Caproyloxymethyl-5-fluorouracil : Likely undergoes esterase-mediated hydrolysis due to its ester-linked caproyloxymethyl group. The long alkyl chain may delay hydrolysis, enabling sustained 5-FU release compared to ftorafur .

Pharmacokinetic Data

- Ftorafur (Oral UFT Regimen) : Generates peak plasma 5-FU concentrations (Cmax) of 2.1–2.3 µM with an elimination half-life (t1/2,β) of 5.2–7.2 hours. Steady-state concentrations (Css,avg) are comparable to continuous IV 5-FU infusion (0.48 µM) .

- 1-Caproyloxymethyl-5-fluorouracil: No direct pharmacokinetic data are available.

Therapeutic and Toxicological Considerations

- 5-FU Toxicity : Associated with hematopoietic depression, gastrointestinal toxicity, and neurotoxicity due to systemic exposure .

- However, organ-specific activation (e.g., intestinal soluble enzymes) may localize side effects .

- 1-Caproyloxymethyl-5-fluorouracil : The caproyloxymethyl group may enhance tumor targeting via passive diffusion through lipid membranes, though hydrolysis rate in vivo remains uncharacterized .

Formulation Strategies

- 1-Caproyloxymethyl-5-fluorouracil: No formulation data are reported, but its lipophilicity suggests compatibility with lipid-based delivery systems for enhanced bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.